Fenbendazole-d3
Overview
Description
Fenbendazole-d3 is a deuterium-labeled derivative of fenbendazole, a benzimidazole anthelmintic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fenbendazole. It is known for its broad antiparasitic activity and is used to treat various parasitic infections in animals .
Mechanism of Action
Target of Action
Fenbendazole-d3, a deuterium-labeled variant of Fenbendazole, primarily targets tubulin, a protein that forms the microtubules in the cells of parasites . It also interacts with the HIF-1α pathway, activating the HIF-1α-related GLUT1 pathway .
Mode of Action
this compound works by binding to tubulin, disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death . It also acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tubulin-microtubule pathway. By binding to tubulin, this compound disrupts the formation and function of microtubules, which are crucial for cell division, intracellular trafficking, and modulating cellular shape . Additionally, it activates the HIF-1α-related GLUT1 pathway .
Pharmacokinetics
Its parent compound, fenbendazole, has low solubility and achieves low blood concentrations, leading to low bioavailability
Result of Action
this compound’s action results in cell-cycle arrest and mitotic cell death . It has been shown to induce G2/M phase arrest in certain cells, resulting in cell death and decreased metabolic activity . The exact molecular and cellular effects of this compound may vary depending on the specific cell type and growth conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the growth condition of cells can affect its anticancer activity . Additionally, the presence of metabolic inhibitors can alter its pharmacokinetics
Biochemical Analysis
Biochemical Properties
Fenbendazole-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that forms microtubules. This compound binds to β-tubulin, disrupting microtubule formation and function . This interaction leads to the destabilization of microtubules, which is crucial for its antiparasitic and potential anticancer effects. Additionally, this compound acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway . This pathway is involved in glucose metabolism, and its activation can influence cellular energy production and survival.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest and mitotic cell death by destabilizing microtubules . This disruption of microtubule dynamics impairs cell division and leads to apoptosis. This compound also affects cell signaling pathways, including the HIF-1α pathway, which is involved in cellular responses to hypoxia . By activating this pathway, this compound can influence gene expression and cellular metabolism, potentially inhibiting cancer cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and subsequent effects on cellular processes. This compound binds to β-tubulin, inhibiting microtubule polymerization and disrupting microtubule function . This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, this compound activates the HIF-1α pathway, which can enhance the expression of GLUT1 and other genes involved in glucose metabolism . These molecular interactions contribute to its antiparasitic and potential anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, this compound can induce long-term effects on cellular function, including sustained cell cycle arrest and apoptosis in cancer cells . These temporal effects highlight the importance of understanding the stability and degradation of this compound in research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to be well-tolerated with minimal side effects . At higher doses, it can lead to adverse effects such as liver toxicity . In cancer models, this compound has demonstrated dose-dependent anticancer effects, with higher doses leading to increased apoptosis and tumor regression . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glucose metabolism. By activating the HIF-1α-related GLUT1 pathway, this compound can enhance glucose uptake and glycolytic activity in cells . This activation can influence metabolic flux and alter metabolite levels, potentially impacting cellular energy production and survival. Additionally, this compound’s interaction with tubulin can affect other metabolic processes related to cell division and growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its binding to β-tubulin facilitates its accumulation in microtubules, where it exerts its destabilizing effects . This compound can also interact with transporters involved in glucose uptake, such as GLUT1, influencing its localization and distribution within cells . These interactions are crucial for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the microtubules, where it binds to β-tubulin and disrupts microtubule dynamics . This localization is essential for its role in inducing cell cycle arrest and apoptosis. Additionally, this compound can influence the localization of other proteins involved in glucose metabolism, such as GLUT1, by activating the HIF-1α pathway . These subcellular interactions contribute to its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenbendazole-d3 involves the incorporation of deuterium atoms into the fenbendazole molecule. One common method starts with m-dichlorobenzene as the starting material, which undergoes nitrification, condensation, amination, reduction, and cyclization to form fenbendazole . The deuterium labeling is achieved by using deuterated reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reduction technology and clean synthesis methods to ensure high yield and purity. The production is optimized to minimize pollution and enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fenbendazole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Fenbendazole-d3 is widely used in scientific research due to its labeled deuterium atoms, which allow for precise tracking in metabolic studies. Its applications include:
Chemistry: Used to study the metabolic pathways and degradation products of fenbendazole.
Biology: Employed in research on parasitic infections and their treatment.
Medicine: Investigated for its potential anticancer properties and effects on cell cycle arrest and mitotic cell death.
Industry: Used in the development of new anthelmintic formulations and veterinary medicines
Comparison with Similar Compounds
Similar Compounds
Albendazole: Another benzimidazole anthelmintic with similar antiparasitic activity.
Mebendazole: A benzimidazole derivative used to treat parasitic infections.
Thiabendazole: A benzimidazole compound with antifungal and anthelmintic properties.
Uniqueness
Fenbendazole-d3 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .
Properties
IUPAC Name |
trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSHPAODJUKPD-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746841 | |
Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-47-5 | |
Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.